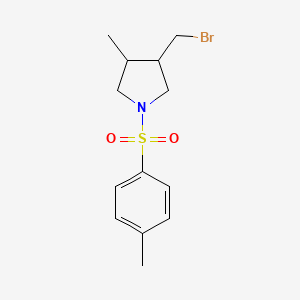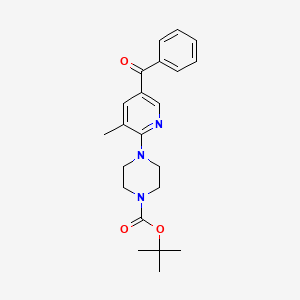
4'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is an organic compound with the molecular formula C11H14N2. This compound belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of a methyl group at the 4’ position and the tetrahydro configuration of the pyridine rings make this compound unique.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine typically involves the hydrogenation of 4’-Methyl-2,2’-bipyridine. The reaction is carried out under high pressure of hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 50-100 atm.
Industrial Production Methods: On an industrial scale, the production of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine follows a similar hydrogenation process but is optimized for large-scale operations. This involves the use of continuous flow reactors and advanced catalyst systems to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4’-Methyl-2,2’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated bipyridine derivatives.
Substitution: The methyl group at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: 4’-Methyl-2,2’-bipyridine.
Reduction: Fully saturated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, including:
Molecular Targets: Transition metals such as iron (Fe), copper (Cu), and zinc (Zn).
Pathways: The chelation of metal ions can influence redox reactions, enzyme activity, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
- 6,6’-Dimethyl-2,2’-bipyridine
Comparison:
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine: Similar in structure but lacks the bipyridine framework.
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains a different ring system and functional groups.
- 6,6’-Dimethyl-2,2’-bipyridine: Similar bipyridine structure but with different substitution patterns.
Uniqueness: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4-methyl-2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8H,2-4,6H2,1H3 |
InChI-Schlüssel |
VDELRLOUERVJMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




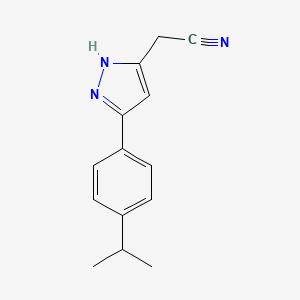
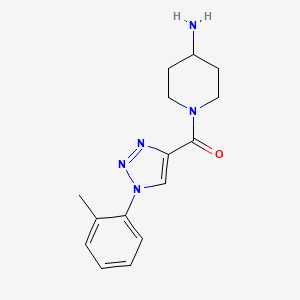


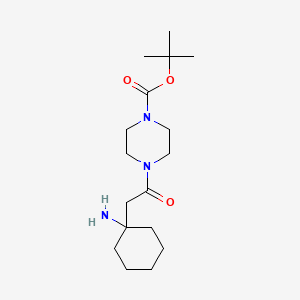


![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)

